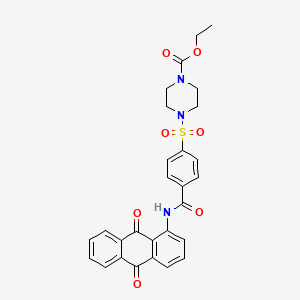

![molecular formula C12H12N2O4 B2959552 2-(5,7-二氧代-5,7-二氢-6H-吡咯并[3,4-b]吡啶-6-基)-3-甲基丁酸 CAS No. 131615-99-1](/img/structure/B2959552.png)

2-(5,7-二氧代-5,7-二氢-6H-吡咯并[3,4-b]吡啶-6-基)-3-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrolopyridine, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . The presence of two carbonyl groups (C=O) and a carboxylic acid group (-COOH) suggests that it may have acidic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyridine core, followed by the introduction of the carbonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrrolo[3,4-b]pyridine moiety, which is a fused ring system containing nitrogen . The compound also contains two carbonyl groups and a carboxylic acid group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar groups like carbonyl and carboxylic acid suggests that this compound might have some degree of water solubility .科学研究应用

杂环化合物的合成:此化合物参与饱和杂环化合物的合成,而饱和杂环化合物在药物化学中很重要。例如,Kivelä 等人(2003 年)描述了含有两个缩合杂环和碳 (双) 环的饱和杂环化合物的制备,这在药物开发中至关重要 (Kivelä, Klika, Szabó, Stájer, & Pihlaja, 2003)。

美拉德反应研究:在食品化学中,研究了 2-(5,7-二氧代-5,7-二氢-6H-吡咯并[3,4-b]吡啶-6-基)-3-甲基丁酸等化合物在美拉德反应中的作用,而美拉德反应是理解食品风味和颜色的基础。Tressl 等人(1998 年)研究了美拉德体系以识别主要产物及其反应性 (Tressl, Wondrak, Krüger, & Rewicki, 1998)。

非酶促褐变反应中的形成机制:类似于 Milić 和 Piletić(1984 年)进行的研究,探讨了非酶促褐变反应中吡咯、吡嗪和吡啶衍生物的形成机制。此类研究提供了对食品制备和储存过程中发生的复杂化学过程的见解 (Milić & Piletić, 1984)。

催化合成应用:该化合物在催化合成领域也很重要。例如,类似于 Kang 等人(2015 年)进行的研究表明,该化合物可用于杂环化合物的催化合成,这对于开发新药至关重要 (Kang, Richers, Sawicki, & Seidel, 2015)。

取代吡咯并吡啶酮的合成:Goto 等人(1991 年)的研究证明了各种取代吡咯并吡啶酮的合成,展示了此化合物在有机合成中的多功能性和重要性 (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991)。

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression . They play a significant role in controlling cell division, which makes them a long-standing target in oncology .

Mode of Action

The compound acts as a selective inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrate proteins . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal transitions between the different phases of the cell cycle . This can lead to the accumulation of cells in a specific phase, often the G1 phase, and prevent them from dividing .

Pharmacokinetics

Like many other small molecule inhibitors, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability and efficacy .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK activity , leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest , where cells are unable to progress through the cell cycle and divide . This could potentially lead to cell death or senescence, especially in rapidly dividing cells like cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLKCGODHFKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2959470.png)

![2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2959475.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2959476.png)

![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2959482.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)